molecular formula C9H8F2O B13445622 4-(Difluoromethyl)-3-methylbenzaldehyde

4-(Difluoromethyl)-3-methylbenzaldehyde

Cat. No.: B13445622
M. Wt: 170.16 g/mol
InChI Key: NMSWAUBMHFAAPH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of aldehydes using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-methylbenzaldehyde may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of metal-based methods for transferring CF2H to C(sp2) sites in stoichiometric and catalytic modes has been reported . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-(Difluoromethyl)-3-methylbenzoic acid.

    Reduction: Formation of 4-(Difluoromethyl)-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-3-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards various biological targets . The aldehyde group can undergo reactions that modify the compound’s structure and activity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-2-nitrobenzene
  • 4-(Difluoromethyl)benzaldehyde
  • 3-(Difluoromethyl)benzaldehyde

Comparison: 4-(Difluoromethyl)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

4-(difluoromethyl)-3-methylbenzaldehyde

InChI

InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3

InChI Key

NMSWAUBMHFAAPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C(F)F

Origin of Product

United States

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